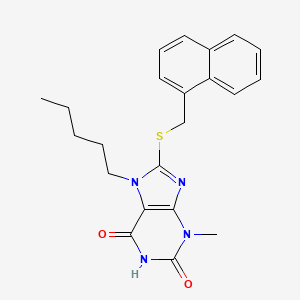
3-Methyl-8-(naphthalen-1-ylmethylsulfanyl)-7-pentylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a naphthylmethylthio group, a pentyl chain, and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a naphthylmethylthio group under basic conditions, followed by the introduction of a pentyl chain through a nucleophilic substitution reaction. The final step often involves the methylation of the purine core to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the naphthylmethylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
7-BENZYL-3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound has a similar structure but with a benzyl group instead of a pentyl chain.
1,2,4-TRIAZOLO [3,4-B] [1,3,4]THIADIAZINE: A heterocyclic compound with similar pharmacological activities.
Uniqueness
3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine core with a naphthylmethylthio group and a pentyl chain makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H24N4O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-methyl-8-(naphthalen-1-ylmethylsulfanyl)-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C22H24N4O2S/c1-3-4-7-13-26-18-19(25(2)21(28)24-20(18)27)23-22(26)29-14-16-11-8-10-15-9-5-6-12-17(15)16/h5-6,8-12H,3-4,7,13-14H2,1-2H3,(H,24,27,28) |
InChI Key |
VBPPDTYTZAHNRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC3=CC=CC4=CC=CC=C43)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















